molecular formula C6H15NO B13489316 (2R)-2-(dimethylamino)butan-1-ol

(2R)-2-(dimethylamino)butan-1-ol

Katalognummer: B13489316
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: LUWCDIUTGJVEQX-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(dimethylamino)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a dimethylamino group attached to the second carbon of a butanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of ®-2-chlorobutan-1-ol with dimethylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(dimethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as halides or other amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (2R)-2-(dimethylamino)butan-2-one.

    Reduction: Formation of (2R)-2-(dimethylamino)butane.

    Substitution: Formation of various substituted amino alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(dimethylamino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-(dimethylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also engage in hydrogen bonding, further modulating the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-(dimethylamino)butan-1-ol
  • (2R)-2-(methylamino)butan-1-ol
  • (2R)-2-(ethylamino)butan-1-ol

Uniqueness

(2R)-2-(dimethylamino)butan-1-ol is unique due to its specific stereochemistry and the presence of the dimethylamino group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where chirality and functional group interactions are crucial.

Eigenschaften

Molekularformel

C6H15NO

Molekulargewicht

117.19 g/mol

IUPAC-Name

(2R)-2-(dimethylamino)butan-1-ol

InChI

InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI-Schlüssel

LUWCDIUTGJVEQX-ZCFIWIBFSA-N

Isomerische SMILES

CC[C@H](CO)N(C)C

Kanonische SMILES

CCC(CO)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.